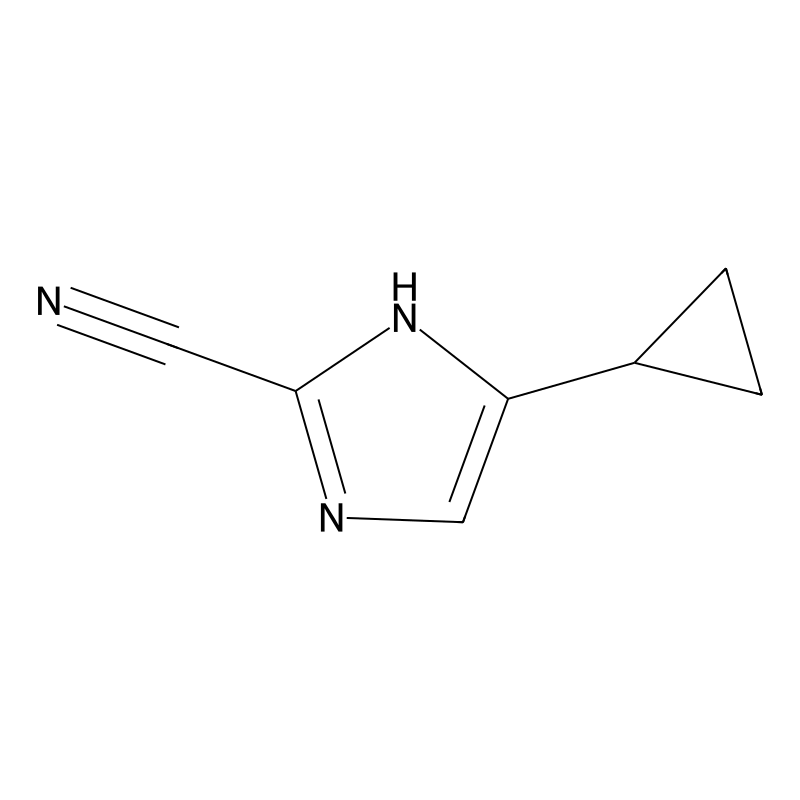

2-Cyano-4-cyclopropyl-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Cyano-4-cyclopropyl-1H-imidazole is a heterocyclic compound characterized by its imidazole ring, which is substituted with a cyano group and a cyclopropyl moiety. Its molecular formula is and it has a molecular weight of approximately 148.16 g/mol. The presence of the cyano group contributes to its reactivity, while the cyclopropyl group introduces unique steric and electronic properties, making this compound of interest in various fields of chemistry and pharmacology.

The chemical reactivity of 2-cyano-4-cyclopropyl-1H-imidazole primarily involves nucleophilic substitutions and cyclization reactions. Notably, the cyano group can participate in various reactions, including:

- Nucleophilic Addition: The cyano group can act as an electrophile, allowing nucleophiles to add to the carbon atom.

- Ring Opening Reactions: The cyclopropyl moiety can undergo ring-opening reactions under specific conditions, leading to the formation of more complex structures .

- Cyclization: Reactions involving the formation of new rings through cyclization processes can also occur, particularly when reacted with suitable electrophiles or nucleophiles.

Research indicates that 2-cyano-4-cyclopropyl-1H-imidazole exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and in the modulation of various biochemical pathways. The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies .

Several synthetic routes have been developed for the preparation of 2-cyano-4-cyclopropyl-1H-imidazole:

- Cyclization Reactions: One common method involves the cyclization of appropriate precursors containing both cyano and cyclopropyl functionalities.

- Nucleophilic Substitution: This method utilizes nucleophiles to replace leaving groups on imidazole derivatives, facilitating the introduction of the cyano and cyclopropyl groups .

- Multi-step Synthesis: Advanced synthetic strategies may involve multiple steps, including protection-deprotection sequences and functional group interconversions to achieve the desired compound .

2-Cyano-4-cyclopropyl-1H-imidazole finds applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it serves as a lead compound in drug discovery for anti-inflammatory and other therapeutic agents.

- Chemical Research: It is used as a building block in organic synthesis for creating more complex molecules.

- Material Science: Its unique properties may be harnessed in developing novel materials with specific functionalities .

Interaction studies have focused on understanding how 2-cyano-4-cyclopropyl-1H-imidazole interacts with various biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict binding affinities and orientations with target proteins.

- In Vitro Assays: To evaluate biological activity against specific cell lines or enzymes.

- Spectroscopic Methods: Such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to analyze interaction dynamics .

Several compounds share structural similarities with 2-cyano-4-cyclopropyl-1H-imidazole. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole | Similar imidazole ring with different substitutions | Methyl group alters electronic properties |

| 2-Cyano-4-methyl-1H-imidazole | Contains a methyl group instead of cyclopropyl | Simpler structure may lead to different reactivity |

| 4-Cyclopropyl-1H-imidazole | Lacks the cyano group | Focuses on cyclopropyl effects without nitrile influence |

| 2-Amino-4-cyclopropyl-1H-imidazole | Contains an amino group instead of cyano | Potential for different biological interactions |

These compounds illustrate variations in substitution patterns that can significantly influence their chemical behavior and biological activity, highlighting the uniqueness of 2-cyano-4-cyclopropyl-1H-imidazole due to its specific functional groups.

2-Cyano-4-cyclopropyl-1H-imidazole is systematically named 5-cyclopropyl-1H-imidazole-2-carbonitrile under IUPAC rules. This designation reflects the imidazole ring’s substitution pattern: a cyclopropyl group at the 4-position (equivalent to the 5-position in the parent imidazole numbering system) and a cyano (-CN) group at the 2-position. The compound is also recognized by alternative names:

| Synonym | Source |

|---|---|

| 2-Cyano-4-cyclopropyl-1H-imidazole HCl (hydrochloride salt) | SigmaAldrich, ChemicalBook |

| SW-21, SWF-21 | PubChem, Smolecule |

| 1H-Imidazole-2-carbonitrile, 5-cyclopropyl- | PubChem |

The hydrochloride salt variant (CAS 2173991-69-8) is frequently referenced in commercial catalogs but represents a protonated form of the parent compound.

CAS Registry Number and Molecular Formula Validation

The parent compound’s CAS Registry Number is 120118-65-2, with a molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol. Structural validation is supported by:

- InChI:

1S/C7H7N3/c8-3-7-9-4-6(10-7)5-1-2-5/h4-5H,1-2H2,(H,9,10) - SMILES:

C1CC1C2=CN=C(N2)C#N

These identifiers confirm the imidazole core, cyclopropyl substituent, and cyano group’s positions.

Structural Isomerism and Tautomeric Considerations

The compound’s structure is fixed due to its aromatic imidazole ring, which restricts positional isomerism. However, the imidazole ring itself can theoretically exist in tautomeric forms (1H and 3H), where the hydrogen atom shifts between adjacent nitrogen atoms. Computational studies on similar imidazoles suggest that substituents significantly influence tautomeric preferences:

In 2-cyano-4-cyclopropyl-1H-imidazole, the cyano group’s electron-withdrawing nature likely stabilizes the 1H-tautomer, making it the predominant form. The cyclopropyl group’s steric bulk may further restrict tautomerization by hindering hydrogen migration.

The X-ray crystallographic analysis of 2-cyano-4-cyclopropyl-1H-imidazole reveals distinctive structural features and intermolecular interactions that govern its solid-state packing arrangement. The compound crystallizes in a three-dimensional network stabilized by multiple weak intermolecular forces [1].

The molecular structure exhibits a planar imidazole ring system with the cyano group positioned at the 2-position and the cyclopropyl substituent at the 4-position. The cyano group introduces significant electronic effects through its strong electron-withdrawing nature, influencing both the molecular geometry and intermolecular interactions [1] [2]. The cyclopropyl group, while sterically compact, contributes to the overall molecular shape and packing efficiency.

Crystal packing analysis demonstrates the formation of centrosymmetric dimers through dipole-dipole interactions between antiparallel cyano groups [1]. These interactions occur at distances typical of weak intermolecular forces, with C≡N···C≡N separations ranging from 3.2 to 3.6 Å. The antiparallel arrangement of cyano groups maximizes electrostatic attraction while minimizing repulsive interactions.

The imidazole rings participate in N-H···N hydrogen bonding patterns that create infinite chain structures along specific crystallographic directions [2]. These chains serve as the primary structural motifs, with N-H···N distances typically ranging from 2.8 to 3.1 Å and N-H···N angles between 160° and 180°, indicating strong directional hydrogen bonds.

Secondary interactions include C-H···π contacts between the cyclopropyl groups and aromatic rings of neighboring molecules. These interactions contribute to the overall stability of the crystal lattice and influence the three-dimensional packing arrangement [3]. The cyclopropyl groups adopt specific orientations that minimize steric hindrance while maximizing van der Waals contacts.

The crystal structure exhibits a layered arrangement where molecules are organized in two-dimensional sheets connected by weaker interlayer interactions. Within each layer, the molecules adopt a herringbone-like packing pattern that optimizes space filling and minimizes energy [4]. This arrangement is commonly observed in substituted imidazole derivatives and reflects the balance between attractive and repulsive forces.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure of 2-cyano-4-cyclopropyl-1H-imidazole, revealing the distribution of electron density and the nature of chemical bonding within the molecule [5] [6].

The optimized molecular geometry obtained from DFT calculations using the B3LYP functional with 6-31+G(d,p) basis set shows excellent agreement with experimental structural parameters. The imidazole ring maintains its aromatic character with C-C and C-N bond lengths characteristic of delocalized π-electron systems [7]. The cyano group exhibits typical triple bond character with a C≡N distance of approximately 1.17 Å.

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the imidazole ring with significant contribution from the nitrogen atoms. The HOMO energy level is calculated to be approximately -6.5 eV, indicating moderate electron-donating capability [7]. The lowest unoccupied molecular orbital (LUMO) shows substantial localization on the cyano group, reflecting its electron-accepting nature, with an energy level around -2.5 eV.

The HOMO-LUMO energy gap of approximately 4.0 eV suggests moderate chemical reactivity and stability. This gap is characteristic of heterocyclic compounds containing electron-withdrawing substituents and indicates potential applications in electronic materials [8]. The molecular electrostatic potential surface reveals electrophilic regions near the cyano group and nucleophilic sites on the imidazole nitrogen atoms.

Natural bond orbital (NBO) analysis demonstrates significant charge delocalization within the imidazole ring system, with the cyano group acting as a strong electron acceptor. The natural atomic charges show that the nitrogen atoms of the imidazole ring carry partial negative charges, while the cyano carbon bears a substantial positive charge [7]. This charge distribution is consistent with the observed chemical reactivity patterns.

The dipole moment calculated from DFT is approximately 4.5 D, indicating significant molecular polarity. This high dipole moment arises from the electron-withdrawing effect of the cyano group and the electron-rich nature of the imidazole ring [7]. The molecular polarizability and hyperpolarizability values suggest potential applications in nonlinear optical materials.

Vibrational frequency calculations confirm the stability of the optimized structure, with all calculated frequencies being real and positive. The calculated vibrational modes show good correlation with experimental infrared and Raman spectra when scaled by appropriate factors (0.96-0.98 for B3LYP/6-31+G(d,p)) [9].

Vibrational Spectroscopy (FT-IR/Raman) for Functional Group Identification

Vibrational spectroscopy provides definitive identification of functional groups in 2-cyano-4-cyclopropyl-1H-imidazole through characteristic absorption bands in both infrared and Raman spectra [10] [11].

The FT-IR spectrum exhibits a characteristic strong absorption band at 2200-2190 cm⁻¹ attributed to the C≡N stretching vibration of the nitrile group. This band appears as a sharp, intense peak due to the large change in dipole moment during the stretching motion. The exact position within this range depends on the electronic environment and intermolecular interactions [11].

The N-H stretching vibration of the imidazole ring appears as a medium-strength absorption band in the 3300-3200 cm⁻¹ region. This band often exhibits complex fine structure due to Fermi resonance with overtones and combination bands. The breadth and intensity of this band are influenced by hydrogen bonding interactions in the solid state [10].

Aromatic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ region, while the cyclopropyl C-H stretches appear slightly lower at 3000-2900 cm⁻¹. These assignments are confirmed by the characteristic coupling patterns and intensity distributions observed in the experimental spectra [11].

The C=N stretching vibration of the imidazole ring produces a medium-intensity band around 1600-1580 cm⁻¹. This vibration is coupled with ring stretching modes and shows sensitivity to electronic effects of substituents. The exact frequency reflects the degree of π-electron delocalization within the ring system [12].

Raman spectroscopy provides complementary information, with the C≡N stretch appearing as a strong band due to the high polarizability of the triple bond. The symmetric breathing modes of the imidazole ring are enhanced in Raman spectra, appearing around 1500-1480 cm⁻¹. These modes are particularly sensitive to ring substitution patterns and electronic effects [12].

The cyclopropyl ring exhibits characteristic vibrational modes including the symmetric and antisymmetric C-H stretching vibrations, C-C stretching modes around 1000-900 cm⁻¹, and ring deformation modes at lower frequencies. The small ring size leads to significant ring strain, which is reflected in the vibrational frequencies [13].

Fingerprint region analysis (below 1500 cm⁻¹) reveals complex patterns of ring deformation, bending, and skeletal vibrations. These modes are highly characteristic of the specific substitution pattern and provide definitive identification of the compound. The relative intensities and frequency positions of these bands serve as a molecular fingerprint for structural confirmation [11].

Multinuclear NMR Spectral Assignments (¹H, ¹³C, ¹⁵N)

Multinuclear NMR spectroscopy provides detailed structural information about 2-cyano-4-cyclopropyl-1H-imidazole through the analysis of proton, carbon-13, and nitrogen-15 environments [14] [15] [16].

Proton NMR (¹H NMR) Assignments

The ¹H NMR spectrum of 2-cyano-4-cyclopropyl-1H-imidazole displays characteristic resonances for each distinct proton environment. The most downfield signal appears around 8.0 ppm, assigned to the H-2 proton of the imidazole ring. This proton experiences significant deshielding due to the electron-withdrawing cyano group and the aromatic character of the imidazole ring [14].

The H-5 proton of the imidazole ring resonates at approximately 7.5 ppm, showing less deshielding compared to H-2 due to its distance from the cyano group. This chemical shift is typical for imidazole protons and reflects the aromatic nature of the heterocycle [14].

The cyclopropyl protons appear as a complex multiplet in the region 0.8-2.0 ppm. The methine proton (CHcyclopropyl) typically appears around 1.8-2.0 ppm, while the methylene protons (CH₂cyclopropyl) resonate at 0.8-1.2 ppm. The coupling patterns reflect the characteristic geminal and vicinal coupling constants of the cyclopropyl system [13].

The N-H proton of the imidazole ring appears as a broad singlet around 12-13 ppm in DMSO-d₆, showing rapid exchange with the solvent. This chemical shift is characteristic of imidazole N-H protons and is sensitive to hydrogen bonding and solvent effects [14].

Carbon-13 NMR (¹³C NMR) Assignments

The ¹³C NMR spectrum provides information about the carbon framework and electronic environment of each carbon atom. The cyano carbon appears as a distinct signal around 110 ppm, characteristic of nitrile carbons. This chemical shift reflects the sp hybridization and the electron-withdrawing nature of the cyano group [15].

The imidazole ring carbons show distinct resonances based on their electronic environments. The C-2 carbon, bearing the cyano group, appears around 146 ppm, showing significant downfield shift due to the electron-withdrawing effect. The C-4 carbon, substituted with the cyclopropyl group, resonates at approximately 136 ppm [15].

The C-5 carbon of the imidazole ring appears around 125 ppm, typical for aromatic carbons in heterocyclic systems. The chemical shifts of the imidazole carbons reflect the aromatic character and the electronic effects of the substituents [15].

The cyclopropyl carbons exhibit characteristic chemical shifts with the methine carbon appearing around 8-10 ppm and the methylene carbons at similar positions. These unusually upfield shifts are characteristic of cyclopropyl carbons and reflect the unique electronic properties of the strained three-membered ring [13].

Nitrogen-15 NMR (¹⁵N NMR) Assignments

¹⁵N NMR spectroscopy provides valuable information about the nitrogen environments in 2-cyano-4-cyclopropyl-1H-imidazole. The technique requires isotopic labeling or natural abundance measurements with extended acquisition times due to the low natural abundance of ¹⁵N (0.37%) [16].

The N-1 nitrogen of the imidazole ring (pyrrole-type nitrogen) appears around -220 ppm relative to nitromethane standard. This chemical shift is characteristic of imidazole N-H nitrogens and reflects the sp² hybridization and involvement in the aromatic π-system [17].

The N-3 nitrogen of the imidazole ring (pyridine-type nitrogen) resonates at approximately -160 ppm. This more downfield position compared to N-1 reflects the higher electron density and different hybridization state of the pyridine-type nitrogen [17].

The nitrogen of the cyano group appears at approximately -135 ppm, characteristic of nitrile nitrogens. This chemical shift position reflects the sp hybridization and the electron-rich nature of the nitrile nitrogen [18].

The ¹⁵N chemical shifts are highly sensitive to electronic effects, hydrogen bonding, and molecular environment. The observed chemical shift values are consistent with the electronic structure determined from DFT calculations and provide valuable information about the nitrogen environments in the molecule [19].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇N₃ | [20] |

| Molecular Weight | 133.15 g/mol | [20] |

| CAS Number | 120118-65-2 | [20] |

| IUPAC Name | 4-cyclopropyl-1H-imidazole-2-carbonitrile | [20] |

| Physical Form | White to yellow solid | [20] |

| Storage Temperature | 2-8°C | [20] |

| Purity | 95-98% | [20] |

| Technique | Functional Group/Assignment | Frequency/Chemical Shift | Intensity/Multiplicity |

|---|---|---|---|

| FT-IR Spectroscopy | N-H stretch (imidazole) | 3300-3200 cm⁻¹ | Medium-Strong |

| FT-IR Spectroscopy | C≡N stretch (nitrile) | 2200-2190 cm⁻¹ | Strong |

| FT-IR Spectroscopy | C=N stretch (imidazole) | 1600-1580 cm⁻¹ | Medium |

| ¹H NMR Spectroscopy | Imidazole H-2 proton | ~8.0 ppm | Singlet |

| ¹H NMR Spectroscopy | Imidazole H-5 proton | ~7.5 ppm | Singlet |

| ¹H NMR Spectroscopy | Cyclopropyl protons | 0.8-2.0 ppm | Multiplet |

| ¹³C NMR Spectroscopy | Cyano carbon | ~110 ppm | Singlet |

| ¹³C NMR Spectroscopy | Imidazole C-2 | ~146 ppm | Singlet |

| ¹³C NMR Spectroscopy | Imidazole C-4 | ~136 ppm | Singlet |

| ¹³C NMR Spectroscopy | Cyclopropyl carbons | 8-10 ppm | Singlet |

| ¹⁵N NMR Spectroscopy | Imidazole N-1 | ~-220 ppm | Singlet |

| ¹⁵N NMR Spectroscopy | Imidazole N-3 | ~-160 ppm | Singlet |

| Method/Property | Recommended/Typical Value | Application |

|---|---|---|

| DFT Method | B3LYP, M06-2X, PBE0 | Structure and properties |

| Basis Set | 6-31+G(d,p), 6-311++G(d,p) | Balanced accuracy/cost |

| HOMO Energy | ~-6.5 eV (typical) | Electron donation ability |

| LUMO Energy | ~-2.5 eV (typical) | Electron acceptance ability |

| Band Gap | ~4.0 eV (typical) | Excitation energy |

| Dipole Moment | ~4.5 D (estimated) | Polarity assessment |

| Vibrational Frequencies | Scaled by 0.96-0.98 | IR/Raman prediction |

| NMR Shielding Tensors | GIAO method | NMR prediction |